Peramivir

Catalog No.
S006020
CAS No.
229614-55-5
M.F
C15-H28-N4-O4
M. Wt
328.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peramivir

CAS Number

229614-55-5

Product Name

Peramivir

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid

Molecular Formula

C15-H28-N4-O4

Molecular Weight

328.41 g/mol

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1

InChI Key

XRQDFNLINLXZLB-CKIKVBCHSA-N

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Synonyms

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid, BCX 1812, BCX-1812, BCX1812, peramivir, Rapivab, RWJ 270201, RWJ-270201, RWJ270201

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C

Description

The exact mass of the compound Peramivir is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of 3-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Activity

  • Cell Culture Assays: Research has demonstrated peramivir's effectiveness against various influenza strains in cell culture experiments. Studies show median 50% effective concentrations (EC50 values) ranging from 0.08 nM to 4.8 nM for influenza A (H1N1, H3N2) and B viruses, indicating potent inhibition [1].

Source

Rapivab (Peramivir Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList:

Resistance Mechanisms

  • Viral Mutations: Studies have shown that influenza viruses can develop resistance to peramivir through mutations in the neuraminidase or hemagglutinin proteins. Research identifies specific amino acid substitutions that can confer reduced susceptibility [1].

Source

Rapivab (Peramivir Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList:

Potential Applications

  • Treatment for Hospitalized Patients: Research has explored peramivir's use in treating hospitalized patients with influenza, particularly those who cannot tolerate oral medications like oseltamivir. Studies investigate its effectiveness in such scenarios [1].

Source

Peramivir | Department of Internal Medicine | University of Nebraska Medical Center:

Peramivir is an antiviral medication primarily used for the treatment of acute uncomplicated influenza A and B. It is administered intravenously and is particularly effective when given within the first two days of symptom onset. The chemical name for Peramivir is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid, trihydrate, with a molecular formula of C15H28N4O4·3H2O and a molecular weight of approximately 382.45 g/mol . As a sialic acid analog, Peramivir functions as a potent inhibitor of the neuraminidase enzyme found in influenza viruses, thereby hindering their ability to replicate and spread .

Peramivir's mechanism of action involves the inhibition of the neuraminidase enzyme, which is crucial for the viral life cycle. By binding to this enzyme, Peramivir prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This inhibition leads to the aggregation of viral particles and limits their release from host cells, thereby reducing viral spread within the respiratory tract . The compound does not undergo significant metabolic transformations in humans and is primarily excreted unchanged through the kidneys .

Peramivir exhibits antiviral activity against both influenza A and B viruses. Clinical studies have demonstrated that it can shorten symptom duration and reduce viral shedding when administered early in the course of infection. Its efficacy has been confirmed in various trials where it was shown to significantly reduce fever and other flu symptoms compared to placebo treatments . Additionally, Peramivir has a low potential for drug-drug interactions as it is not a substrate for cytochrome P450 enzymes .

The synthesis of Peramivir involves several key steps that include:

  • Formation of the Cyclopentane Ring: The initial step typically involves constructing a cyclopentane framework.
  • Introduction of Functional Groups: Specific functional groups such as carbamimidoyl and acetylamino are introduced through various organic reactions.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality.

The detailed synthetic pathway may vary depending on specific laboratory protocols but generally follows these foundational steps .

Peramivir is primarily indicated for:

  • Treatment of Influenza: It is used for treating acute uncomplicated influenza A and B in patients aged six months and older who have been symptomatic for no more than two days.
  • Emergency Use: Initially authorized for emergency use during the H1N1 pandemic in 2009, it has since received full approval in 2014 .

Additionally, research continues into its potential applications in treating other viral infections or as part of combination therapies.

Peramivir belongs to a class of antiviral agents known as neuraminidase inhibitors. Other compounds in this category include:

Compound NameMechanism of ActionAdministration MethodApproval Status
OseltamivirNeuraminidase inhibitorOralApproved
ZanamivirNeuraminidase inhibitorInhalationApproved
Baloxavir marboxilCap-dependent endonuclease inhibitorOralApproved
AmantadineM2 ion channel blockerOralApproved

Uniqueness of Peramivir

  • Administration: Unlike Oseltamivir and Zanamivir, which are taken orally or inhaled, Peramivir is delivered intravenously, making it suitable for hospitalized patients or those unable to take oral medications.
  • Speed of Action: Peramivir has been shown to provide rapid relief from flu symptoms when administered early in infection.
  • Minimal Drug Interactions: Its unique metabolic profile allows it to be used safely alongside various other medications without significant risk of interaction.

The synthesis of peramivir relies fundamentally on the construction and functionalization of its characteristic cyclopentane core structure. Multiple synthetic approaches have been developed to achieve this critical structural element, each presenting distinct advantages and challenges for large-scale production [1] [2].

The most prominent industrial approach involves the utilization of Vince lactam as the starting material [2]. This methodology begins with the ring-opening esterification of Vince lactam in methanolic hydrochloric acid solution at controlled temperatures. The lactam is dissolved in anhydrous methanol, followed by continuous introduction of dry hydrogen chloride gas at room temperature for two hours, then heated to 45 degrees Celsius with stirring for one hour. This process yields methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride as a white crystalline solid [2].

A third synthetic strategy utilizes acylnitroso-based hetero-Diels-Alder reactions to construct the cyclopentane framework [5]. This convergent approach enables the preparation of key cycloadduct intermediates, which are subsequently elaborated through precedented [3+2] dipolar cycloaddition reactions to afford bicyclic isoxazoline structures in a regio- and stereoselective manner [5].

The functionalization of the cyclopentane core requires precise control of stereochemistry at multiple positions. The incorporation of peripheral functional groups, particularly the guanidino substituent and the 2-ethylbutyl side chain, presents significant synthetic challenges. These substitutions must be introduced with high stereoselectivity to ensure the desired biological activity while maintaining synthetic efficiency [6] [7].

Stereoselective Strategies for Chiral Center Assembly

Peramivir contains five chiral centers, making stereoselective synthesis a critical consideration for both research and industrial production [6] [7]. The control of absolute stereochemistry throughout the synthetic sequence requires sophisticated methodological approaches to ensure the formation of the biologically active enantiomer.

The most frequently employed stereoselective strategy involves the use of chiral starting materials or intermediates that direct the stereochemical outcome of subsequent transformations. In the Vince lactam approach, the inherent chirality of the starting material provides stereochemical bias for the formation of key intermediates [2]. The racemic nature of initial products necessitates resolution steps or stereoselective transformations to achieve the desired enantiomeric purity.

Asymmetric catalysis has emerged as a particularly promising approach for achieving high stereoselectivity in peramivir synthesis. Organocatalyzed reactions utilizing diphenylprolinol silyl ether derivatives have demonstrated excellent enantioselectivities, with reported enantiomeric excesses ranging from 80 to 98 percent [8]. These catalytic systems enable the construction of chiral centers through Michael addition reactions and related transformations with predictable stereochemical outcomes.

The implementation of chiral auxiliary-mediated reactions provides another avenue for stereocontrol, although this approach has found limited application in peramivir synthesis due to the additional synthetic steps required for auxiliary introduction and removal [8]. The use of chiral auxiliaries derived from natural products such as proline and cinchonidine has been explored in related neuraminidase inhibitor syntheses, demonstrating the potential for adaptation to peramivir production.

Classical resolution techniques remain important for achieving high enantiomeric purity in the final product. These methods typically involve the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [9]. While less atom-economical than asymmetric synthesis, resolution approaches offer reliability and scalability advantages for industrial implementation.

The control of relative stereochemistry between adjacent chiral centers presents additional challenges. The synthesis must ensure proper configuration at the C-1, C-2, C-3, and C-4 positions of the cyclopentane ring, as well as at the stereogenic center in the 2-ethylbutyl side chain. This requires careful selection of reaction conditions and protecting group strategies to avoid undesired epimerization or stereochemical scrambling during synthetic transformations [6] [5].

Industrial-Scale Optimization and Yield Challenges

The translation of laboratory-scale peramivir synthesis to industrial production has required significant optimization efforts to address yield limitations, cost considerations, and environmental concerns [2] [10] [11]. Current manufacturing challenges center on improving overall process efficiency while maintaining product quality and regulatory compliance.

The original BioCryst Pharmaceuticals synthetic route suffered from significant limitations that hindered industrial scalability [2]. This approach required more than ten synthetic steps with an overall yield of less than 30 percent. The use of expensive platinum dioxide catalyst in hydrogenation steps and highly toxic benzene cyanide in aldoxime preparation created both cost and safety concerns unsuitable for large-scale production. Additionally, the use of benzene as solvent posed environmental challenges and regulatory complications.

Significant improvements have been achieved through process optimization and reagent substitution. The modified eight-step synthesis utilizing Vince lactam as starting material achieved notable enhancements in both yield and safety profile [2]. The replacement of platinum dioxide with inexpensive palladium on carbon catalyst reduced material costs substantially. The substitution of toxic benzene cyanide and benzene solvent with ethanol and potassium carbonate eliminated major safety hazards while improving environmental compatibility. These modifications resulted in individual step yields ranging from 80 to 95 percent, with an overall yield improvement to 52.7 percent [2].

Industrial production scale has reached kilogram quantities for clinical and commercial supply [12] [11]. Market projections indicate current production capabilities supporting a market valued at approximately 100 to 150 million United States dollars in 2024, with anticipated growth to 250 million dollars by 2033 [10] [13]. This expansion reflects increasing demand and improved manufacturing efficiency.

Manufacturing optimization has focused on crystallization control and polymorphic form management. The trihydrate form of peramivir represents the thermodynamically stable crystalline modification preferred for pharmaceutical formulation [14]. Industrial processes have implemented controlled crystallization conditions, including optimized stirring speeds of 300 revolutions per minute, to minimize the formation of less stable dihydrate polymorphs. The transformation from dihydrate to trihydrate crystals can be accelerated from 10 hours to 5.5 hours through increased agitation, improving overall process throughput [14].

Quality control measures have been implemented to ensure consistent stereochemical purity throughout production campaigns. The five chiral centers in peramivir require rigorous analytical monitoring to prevent the accumulation of stereoisomeric impurities that could compromise biological activity or safety profiles [6] [7]. Chiral high-performance liquid chromatography methods have been developed to quantify enantiomeric purity and detect potential racemization during processing.

Current yield challenges remain focused on the stereochemically demanding transformations required for chiral center construction. The incorporation of the guanidino group and the attachment of the 2-ethylbutyl side chain with proper stereochemistry continue to present yield limitations in scaled production. Ongoing research efforts are directed toward developing more efficient methods for these critical transformations while maintaining the high stereoselectivity required for biological activity [1] [2] [5].

Data Summary Tables

Table 1: Synthetic Pathway Comparison for Peramivir

Synthetic RouteStarting MaterialTotal StepsOverall Yield (%)Key Challenge
BioCryst Pharmaceuticals RouteVince Lactam>10<30Expensive catalysts, toxic reagents
Vince Lactam Route (8-step)Vince Lactam852.7Catalytic hydrogenation optimization
1,3-Dipolar Cycloaddition Route2-Ethylbutanal + Cyclopentadiene6Not specifiedStereoselectivity control
Stereoselective Total SynthesisAcylnitroso Compound7Not specifiedChiral center assembly

Table 2: Industrial Production Parameters for Peramivir

ParameterValue/Details
Market Size (2024)USD 100-150 million
Projected Market Size (2033)USD 250 million
CAGR (2025-2033)8-12.5%
Major ProducersBioCryst, Shionogi, Green Cross
Manufacturing ChallengesStereocontrol, yield optimization
Production ScaleKilogram quantities for clinical use

Table 3: Stereochemical Control Methods in Peramivir Synthesis

MethodApplication in PeramivirSelectivity (% ee)Industrial Feasibility
Chiral AuxiliaryLimited use reportedVariableModerate
Asymmetric CatalysisOrganocatalyzed reactions80-98%High
Enzymatic ResolutionNot commonly usedNot applicableLow
Classical ResolutionFinal product purificationVariableHigh
Crystallization ControlTrihydrate form stabilizationNot applicableHigh

Table 4: Key Intermediate Compounds and Reaction Conditions

IntermediateFormation ConditionsYield (%)Critical Parameters
Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate HClHCl gas, MeOH, 45°C, 1h80-95Temperature control, HCl flow
Isoxazolino-cyclopentene derivative1,3-dipolar cycloadditionNot specifiedStereoselectivity
Protected guanidine intermediateBOC protection, base catalysisVariableProtection group stability
Peramivir trihydrateCrystallization, stirring 300 rpm73Stirring speed, crystallization time

UNII

9ZS94HQO3B

Drug Indication

Indicated for the treatment of acute uncomplicated influenza in patients 18 years and older who have been symptomatic for no more than two days.[label]
FDA Label
Alpivab is indicated for the treatment of uncomplicated influenza in adults and children from the age of 2 years.,
Treatment of influenza

Livertox Summary

Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.

Drug Classes

Antiviral Agents

Pharmacology

Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J05AH03
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AH - Neuraminidase inhibitors
J05AH03 - Peramivi

Mechanism of Action

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells.

Other CAS

330600-85-6

Wikipedia

Peramivir
Bcx-1812

Use Classification

Human drugs -> Alpivab -> EMA Drug Category
Antivirals for systemic use -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
Bantia S, Arnold CS, Parker CD, Upshaw R, Chand P: Anti-influenza virus activity of peramivir in mice with single intramuscular injection. Antiviral Res. 2006 Jan;69(1):39-45. Epub 2005 Nov 21. [PMID:16325932]
FDA Approved Drug Products: RAPIVAB (peramivir) intravenous

Explore Compound Types